CID 131852012

Description

Contextualization within Organolithium Chemistry and Biomolecule Derivatives

Lithium L-lactate, with the chemical formula CH₃CH(OH)COOLi, occupies a unique position at the intersection of inorganic and biological chemistry. wikipedia.org While it is a lithium-containing compound, it is distinct from classic organolithium reagents which are defined by a direct carbon-lithium (C-Li) bond. wikipedia.orgtaylorandfrancis.com Such reagents are powerful nucleophiles and bases widely used in organic synthesis for forming carbon-carbon bonds. eolss.netfiveable.me

In contrast, Lithium L-lactate is the lithium salt of L-lactic acid. biosynth.com L-lactic acid is a fundamental biomolecule, an enantiomer of lactic acid naturally produced in animal metabolism. nih.gov Therefore, Lithium L-lactate is properly classified as a lithium salt of a biomolecule derivative. Its chemistry is primarily dictated by the properties of the lithium cation (Li⁺) and the L-lactate anion. This places its study not within the typical reactions of carbanion-like organolithiums, but in areas concerning ionic interactions, coordination chemistry, and the influence of its chiral organic component.

Historical Trajectories of L-Lactate as a Chiral Counterion in Chemical Systems

The L-lactate anion has been a subject of interest in the field of asymmetric synthesis, where the objective is to create specific stereoisomers of a chiral molecule. The inherent chirality of the L-lactate ion has been exploited to influence the stereochemical outcome of chemical reactions. For instance, research has demonstrated the use of L-lactate derivatives in chirally modified reagents for the asymmetric reduction of ketones. In these systems, sodium borohydride (B1222165) is modified with derivatives of L-lactic acid, such as L-(-)-2-acetoxypropionic acid, to create a chiral reducing environment that preferentially forms one enantiomer of the resulting alcohol.

Furthermore, the L-lactate anion has been incorporated into chiral ionic liquids (CILs). nih.govresearchgate.net These are salts that are liquid at low temperatures, composed of a chiral cation or anion. Studies have synthesized ionic liquids where L-lactate serves as the chiral anion, with the resulting compounds being investigated as chiral solvents or as additives in separation science, such as for the enantiomeric separation of amino acids using capillary electrokinetic chromatography. nih.gov These applications highlight the historical and ongoing utility of the L-lactate moiety as a source of chirality in chemical transformations and analysis.

Current Research Paradigms for Lithium L-lactate

Contemporary research continues to find diverse applications for Lithium L-lactate, leveraging its specific chemical and physical properties.

Analytical Standard: It is frequently used as a high-purity standard for the quantification of L-lactic acid in various analytical methods. sigmaaldrich.com This is crucial in fields like clinical chemistry, food science, and metabolic research, where accurate measurement of lactate (B86563) levels is required. insp.mxskolebutik.dk For example, it serves as a standard in HPLC and enzymatic assays involving L-lactate dehydrogenase. sigmaaldrich.comskolebutik.dk

Materials Science: Lithium L-lactate has been investigated as a precursor for the synthesis of advanced materials. It can be used in processes to prepare lithium-containing complex oxides like Li₄SiO₄ and Li₄Ti₅O₁₂/C, which are materials of interest for applications in lithium-ion batteries. wikipedia.org

Dosimetry: A specific application has been found in the field of radiation measurement, where Lithium L-lactate has been studied for its feasibility as an electron spin resonance (ESR) dosimeter material. sigmaaldrich.comresearchgate.net When exposed to gamma radiation, it forms stable free radicals that can be quantified by ESR spectroscopy, allowing for the measurement of the absorbed radiation dose. researchgate.net

Metabolomics and Biological Research: In metabolomics, Lithium L-lactate is used to study the roles of lactate in biological systems. Research explores its influence on various cellular pathways and its role in the tumor microenvironment. frontiersin.orgnih.gov It is also used in microbiological studies, for example, to investigate lactate metabolism in bacteria like Streptococcus iniae. nih.gov

Scope and Epistemological Framework of Inquiry into Lithium L-lactate

This article confines its scope to the chemical properties and academic research applications of Lithium L-lactate. The epistemological framework is grounded in empirical data sourced from peer-reviewed scientific literature and established chemical databases. The discussion is centered on the synthesis, characterization, and utilization of the compound in a research context. Consequently, this text strictly excludes any information related to medical, pharmaceutical, or clinical applications, such as dosage, administration, or physiological effects on human or animal subjects. The focus remains solely on the chemistry and research utility of the compound itself.

Data Tables

Table 1: Physical and Chemical Properties of Lithium L-lactate This table summarizes the key physical and chemical identifiers for Lithium L-lactate.

| Property | Value | Reference(s) |

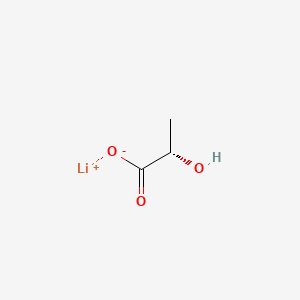

| IUPAC Name | lithium; (2S)-2-hydroxypropanoate | nih.gov |

| CAS Number | 27848-80-2 | avantorsciences.com |

| Molecular Formula | C₃H₅LiO₃ | avantorsciences.com |

| Molecular Weight | 96.01 g/mol | avantorsciences.com |

| Appearance | White crystalline powder | avantorsciences.com |

| Melting Point | >75 °C | avantorsciences.com |

| Solubility | Soluble in water (100 mg/mL) | sigmaaldrich.com |

| InChI Key | GKQWYZBANWAFMQ-DKWTVANSSA-M | sigmaaldrich.com |

Table 2: Spectroscopic Data for Lithium L-lactate This table provides an overview of spectroscopic data used to characterize Lithium L-lactate.

| Technique | Description | Reference(s) |

| ¹³C NMR | Spectra available in databases, providing information on the carbon framework of the lactate molecule. | nih.govspectrabase.com |

| ¹H NMR | Spectra show characteristic signals for the methyl (CH₃) and methine (CH) protons of the lactate anion. A doublet for the methyl group and a quartet for the methine group are typically observed. | chemicalbook.com |

| FTIR | Infrared spectra show characteristic absorption bands for the hydroxyl (-OH) and carboxylate (-COO⁻) functional groups. Data is often obtained using KBr wafer or ATR techniques. | nih.govavantorsciences.com |

| Electron Spin Resonance (ESR) | When irradiated, Lithium L-lactate exhibits a quartet ESR spectrum with a g-factor of approximately 2.0029. This signal is attributed to the formation of stable lactate radicals and is the basis for its use in dosimetry. | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

27848-80-2 |

|---|---|

Molecular Formula |

C3H6LiO3 |

Molecular Weight |

97.0 g/mol |

IUPAC Name |

lithium 2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

InChI Key |

MCPIIUKZBQXOSD-DKWTVANSSA-N |

Isomeric SMILES |

[Li].C[C@@H](C(=O)O)O |

Canonical SMILES |

[Li].CC(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Lithium L Lactate

Chemoenzymatic Synthesis Routes for Enantiopure Lithium L-lactate

The synthesis of enantiomerically pure Lithium L-lactate often leverages chemoenzymatic methods to achieve high stereoselectivity. These approaches combine the specificity of enzymatic catalysis with traditional chemical reactions. A primary route involves the enzymatic reduction of a prochiral precursor, such as pyruvate (B1213749), to L-lactic acid. mdpi.com This transformation is commonly catalyzed by L-lactate dehydrogenase (L-LDH), an enzyme that exhibits high specificity for the L-enantiomer. mdpi.comnih.gov To drive this reaction, a cofactor regeneration system is essential. For instance, the oxidation of a co-substrate, such as formate (B1220265) or isopropanol, can be used to regenerate the necessary nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. mdpi.comru.nl

One documented chemoenzymatic process involves the use of recombinant Escherichia coli cells that co-express both L-lactate dehydrogenase (L-LDH) and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH). nih.gov In this system, phenylpyruvic acid (PPA) is converted to L-phenyllactic acid (L-PLA) with high enantiomeric excess (ee). nih.gov The subsequent step to form Lithium L-lactate is a standard neutralization reaction where the resulting L-lactic acid is treated with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate.

The advantages of chemoenzymatic synthesis include high enantiopurity of the final product and the use of mild reaction conditions. ru.nl For example, a fed-batch biotransformation process using recombinant E. coli has been shown to produce L-PLA with an enantiomeric excess of 99.7%. nih.gov The subsequent neutralization to form the lithium salt is a straightforward chemical step.

Table 1: Comparison of Chemoenzymatic Synthesis Parameters for L-lactic Acid Precursors

| Enzyme System | Precursor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-lactate dehydrogenase (L-LDH) & Glucose dehydrogenase (GDH) in E. coli | Phenylpyruvic acid (PPA) | L-Phenyllactic acid (L-PLA) | 99.7% | nih.gov |

| L-lactate dehydrogenase (L-LDH) & Formate dehydrogenase (FDH) | Pyruvate-d3 | L-lactic acid-d4 | High (not quantified) | mdpi.com |

| Alcohol dehydrogenase (ADH) | Acetophenone | (S)-phenylethanol | Not specified | ru.nl |

Stereoselective Synthesis of L-Lactate Precursors for Lithium Salt Formation

The stereoselective synthesis of L-lactic acid and its derivatives is crucial for producing enantiopure Lithium L-lactate. Beyond enzymatic methods, several chemical strategies have been developed to control the stereochemistry of the lactate (B86563) precursor. These methods often involve the use of chiral catalysts or auxiliaries.

One approach is the asymmetric reduction of α-keto esters, such as pyruvate esters, using chiral reducing agents or catalysts. For example, metal-catalyzed asymmetric hydrogenation using chiral phosphine (B1218219) ligands can yield L-lactic acid esters with high enantioselectivity.

Another strategy involves the stereoselective ring-opening polymerization of lactide, the cyclic dimer of lactic acid. While this is more commonly associated with polylactic acid (PLA) synthesis, the controlled hydrolysis of PLLA can yield L-lactic acid. nih.gov The stereoselectivity of the polymerization can be controlled by using chiral catalysts. nih.gov

Furthermore, stereoselective synthesis can be achieved through aldol (B89426) reactions followed by radical-mediated hydrogen transfer. researchgate.net This method has been used to create various propionate (B1217596) stereoisomers from L-lactic acid aldehydes. researchgate.net The choice of Lewis acid in this process can dictate the stereochemical outcome. researchgate.net

The direct polycondensation of D,L-lactic acid using a stereoselective catalyst system, such as Sn(II)/p-toluenesulfonic acid monohydrate, has been shown to produce polylactic acid with a predominance of L-lactic acid units. nih.gov While aimed at polymer synthesis, this demonstrates a method for enriching the L-enantiomer from a racemic mixture.

Optimization of Crystallization and Recrystallization Protocols for High-Purity Lithium L-lactate

Achieving high-purity Lithium L-lactate relies heavily on optimized crystallization and recrystallization protocols. The goal is to effectively separate the desired salt from impurities, including residual reactants, byproducts, and any D-enantiomer. The process typically involves creating a supersaturated solution from which the Lithium L-lactate can crystallize. nih.gov

Key parameters that are manipulated during optimization include solvent selection, temperature, pH, and the use of anti-solvents. A common procedure involves dissolving the crude Lithium L-lactate in a suitable solvent, often water or a water-alcohol mixture, at an elevated temperature to ensure complete dissolution. The solution is then slowly cooled to induce crystallization. The rate of cooling is a critical factor; slow cooling generally promotes the formation of larger, purer crystals.

The choice of solvent system is paramount. For instance, ethanol-water mixtures are often employed, and the ratio can be adjusted to optimize both solubility and crystal yield. After crystallization, the recovery of solvents for reuse is a key aspect of industrial-scale production.

Recrystallization is often performed to further enhance purity. This involves dissolving the crystals in a fresh solvent and repeating the crystallization process. Techniques such as microbatch experiments can be used to screen for optimal crystallization conditions on a small scale before scaling up. researchgate.net Additives may also be employed to influence crystal growth and morphology. researchgate.net For instance, certain ionic liquids have been shown to promote faster crystal growth and result in larger, more robust crystals in protein crystallization, a principle that can be applied to small molecules as well. researchgate.net

Table 2: Factors Influencing Lithium L-lactate Crystallization

| Parameter | Effect on Crystallization | Optimization Strategy | Reference |

|---|---|---|---|

| Solvent System | Influences solubility and crystal habit. | Screen various solvents and co-solvents (e.g., water, ethanol). | |

| Temperature | Affects solubility and degree of supersaturation. | Implement controlled cooling ramps. | researchgate.net |

| pH | Can impact the stability and solubility of the salt. | Adjust pH to the point of minimum solubility. | nih.gov |

| Cooling Rate | Determines crystal size and purity. | Slower cooling rates generally yield purer, larger crystals. | nih.gov |

| Agitation | Affects nucleation and crystal growth kinetics. | Optimize stirring speed for uniform crystal size. | researchgate.net |

| Additives | Can modify crystal morphology and growth rate. | Screen for additives that improve crystal quality. | researchgate.net |

Novel Synthetic Approaches for Functionalized Lithium L-lactate Derivatives

Research into functionalized Lithium L-lactate derivatives aims to create new molecules with tailored properties for various applications. These synthetic strategies often involve modifying the lactate backbone or esterifying the carboxyl group.

One approach involves the reaction of lactate esters, such as ethyl lactate, with epoxides. google.com This reaction, which utilizes the free hydroxyl group of the lactate, results in the formation of 2-(2'-hydroxyethyl)-propionate esters. google.com These derivatives can then be converted to other functionalized molecules. The use of enantiomerically pure lactate esters, such as (S)-ethyl lactate, allows for the synthesis of chiral derivatives. google.com

Another strategy focuses on creating carbanionic sites on the polylactic acid (PLA) backbone, which can then react with electrophiles to introduce functional groups. researchgate.net While this is demonstrated on the polymer, the underlying principle of activating the α-position to the carbonyl group could potentially be adapted for the synthesis of functionalized lactate monomers. This method has been used to attach various substituents to the PLA chain. researchgate.net

Furthermore, transition metal-catalyzed C-H activation is an emerging method for functionalizing molecules. researchgate.net This technique could potentially be applied to the lactate scaffold to introduce new functional groups at specific positions, leading to novel derivatives.

Principles of Green Chemistry in Lithium L-lactate Synthesis and Scale-Up Research

The principles of green chemistry are increasingly being applied to the synthesis of Lithium L-lactate to create more sustainable and environmentally friendly processes. valuates.comrsc.org A major focus is the use of renewable feedstocks. L-lactic acid, the precursor to Lithium L-lactate, is primarily produced through the fermentation of carbohydrates from sources like corn starch and sugarcane. valuates.commdpi.com

The use of biocatalysis, as discussed in the chemoenzymatic synthesis section, is a cornerstone of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and avoiding the need for harsh chemical reagents. ru.nlpharmtech.com

Solvent selection is another critical aspect of green chemistry. There is a drive to replace traditional volatile organic compounds with greener alternatives. Ethyl lactate, an ester of lactic acid, is itself considered a green solvent due to its biodegradability, low toxicity, and derivation from renewable resources. researchgate.net The use of water as a solvent in many enzymatic and chemical steps of Lithium L-lactate synthesis is also a key green feature. pharmtech.com

Table 3: Application of Green Chemistry Principles in Lithium L-lactate Synthesis

| Green Chemistry Principle | Application in Lithium L-lactate Synthesis | Reference |

|---|---|---|

| Use of Renewable Feedstocks | L-lactic acid is produced from fermentation of renewable carbohydrates. | valuates.commdpi.com |

| Catalysis | Use of highly selective and efficient biocatalysts (enzymes). | nih.govru.nl |

| Safer Solvents and Auxiliaries | Utilization of water and green solvents like ethyl lactate. | pharmtech.comresearchgate.net |

| Design for Energy Efficiency | Enzymatic reactions are often run at ambient temperature and pressure. | ru.nl |

| Waste Prevention | Continuous flow processes and solvent recycling to minimize waste. | ru.nl |

Advanced Structural Elucidation and Solid State Characterization of Lithium L Lactate

Polymorphism and Pseudopolymorphism in Lithium L-lactate Systems

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures arise from hydration or solvation, are critical aspects of materials science. Evidence suggests that Lithium L-lactate exhibits such phenomena. The compound is described variously in literature and commercial sources as a white "amorphous solid" wikipedia.orgmerckmillipore.com, and also as "crystals or powder or crystalline powder". thermofisher.commerckmillipore.com This discrepancy points towards the existence of at least two solid-state forms: a non-crystalline amorphous state and one or more ordered crystalline polymorphs.

The different physical forms can possess distinct physical and chemical properties. The existence of pseudopolymorphism is also indicated by the characterization of related compounds such as DL-Lithium lactate (B86563) hydrate. americanelements.com The presence of water molecules within the crystal lattice, forming a hydrate, creates a unique crystal structure compared to the anhydrous form. Such variations can significantly influence properties like solubility and thermal stability. While specific polymorphic studies on Lithium L-lactate are not extensively detailed in the available literature, the varied physical descriptions and melting point data strongly suggest that it is a polymorphic and pseudopolymorphic system. wikipedia.orgthermofisher.comresearchgate.net

Chiral Recognition and Stereochemical Dynamics in Lithium L-lactate Complexes

Lithium L-lactate is the lithium salt of the naturally occurring L-(+)-lactic acid, which possesses a specific (S) stereochemical configuration at its chiral center. This inherent chirality makes it a valuable building block, or "chiral synthon," for the synthesis of complex stereospecific molecules like depsipeptides. thermofisher.com The stereochemistry of the lactate moiety governs its interaction with other chiral molecules, a process known as chiral recognition.

This principle is fundamental in biological systems, where enzymes exhibit high degrees of stereospecificity. For example, L-lactate dehydrogenase specifically catalyzes the interconversion of L-lactate and pyruvate (B1213749), but not its D-enantiomer. nih.govnih.gov Similarly, L-lactate oxidase from Mycobacterium smegmatis shows specificity for the L-isomer. thermofisher.com In these enzymatic complexes, the precise three-dimensional arrangement of the hydroxyl and carboxylate groups of the L-lactate anion allows for specific binding to the enzyme's active site through a network of interactions, leading to catalysis. The dynamics of these interactions are crucial for the enzyme's function. The study of Lithium L-lactate in these contexts provides insight into the fundamental principles of molecular and chiral recognition.

Spectroscopic Fingerprinting of Lithium L-lactate Using Advanced Techniques

Advanced spectroscopic techniques provide a non-destructive means to obtain a detailed "fingerprint" of the structural and vibrational properties of Lithium L-lactate.

Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR is a powerful technique for probing the local environment of atomic nuclei such as ¹H, ¹³C, and ⁷Li. For lithium-containing compounds, ⁷Li SSNMR is particularly informative. researchgate.net Large-scale computations of paramagnetic NMR (pNMR) shifts for extended paramagnetic solids have been developed using codes like CP2K, and a crystallographic information file (CIF) for Lithium L-lactate is available for such theoretical studies. researchgate.net In related compounds like aluminum lactate, SSNMR has been used to measure internuclear distances, demonstrating its utility in detailed structural elucidation.

Raman Spectroscopy: Raman spectroscopy probes the vibrational modes of a molecule. A reference Raman spectrum is available for Lithium L-lactate, providing a characteristic fingerprint of its molecular structure. wikipedia.org The technique can be used to identify the compound and potentially differentiate between its various solid-state forms, as polymorphic changes would result in shifts in the Raman bands, particularly in the low-frequency region corresponding to lattice vibrations.

Terahertz Spectroscopy: Terahertz (THz) spectroscopy, which probes low-frequency vibrations (typically <100 cm⁻¹), is highly sensitive to intermolecular interactions and crystal lattice modes. An echelle grating spatial heterodyne terahertz Raman spectrometer has been used to study organic acids, highlighting the potential of this technique. For Lithium L-lactate, THz spectroscopy could provide distinct fingerprints for different polymorphs or pseudopolymorphs, offering a clear way to characterize its solid-state landscape.

X-ray Diffraction and Neutron Diffraction Studies on Lithium L-lactate Crystal Structures

Diffraction methods are the definitive techniques for determining the three-dimensional atomic arrangement within a crystal.

X-ray Diffraction (XRD): Single-crystal XRD has been used to determine the crystal structure of a form of Lithium L-lactate. The analysis revealed a monoclinic crystal system. The lattice parameters obtained from this study provide the fundamental dimensions of the unit cell, which is the basic repeating unit of the crystal. Powder XRD could also be employed to identify the crystalline phases present in a bulk sample and distinguish between different polymorphs.

Table 1: Crystallographic Data for Lithium L-lactate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Lattice Constant 'a' | 9.1777 Å | |

| Lattice Constant 'b' | 12.6243 Å |

Note: Data corresponds to a specific crystalline form grown from aqueous solution.

Neutron Diffraction: Neutron diffraction is a powerful complementary technique to XRD, particularly for structures containing light atoms. Due to the low electron density of lithium, locating the Li⁺ ions precisely within a crystal structure using XRD can be challenging. Neutrons, however, scatter from atomic nuclei, and the scattering length of lithium makes it readily detectable. The technique is also exceptionally sensitive to hydrogen atoms, making it ideal for accurately determining the positions of protons in the hydroxyl groups and in any water molecules present in hydrated forms. While specific neutron diffraction studies on solid Lithium L-lactate are not prominent in the literature, the method has been successfully applied to other lithium-containing materials, such as Li₃V₂(PO₄)₃ and LiTi₂(PO₄)₃, to elucidate lithium diffusion pathways and pinpoint lithium sites. researchgate.net Its application to Lithium L-lactate could definitively resolve the positions of the lithium and hydrogen atoms.

Thermal Analysis of Lithium L-lactate Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For Lithium L-lactate, reported thermal data provide insights into its phase transitions and stability. There is significant variability in the reported melting point of the compound, which is strong evidence of polymorphism or the presence of different pseudopolymorphic forms. For instance, some sources report a melting point of >75 °C, while others give a range of 251-259 °C or >300 °C. merckmillipore.comthermofisher.comresearchgate.netnih.gov A lower melting point could correspond to a hydrated form (a pseudopolymorph) or a less stable polymorph, while the higher values would likely represent a more stable, anhydrous crystalline form.

Upon heating to decomposition, Lithium L-lactate is reported to emit acrid smoke, indicating a breakdown of its chemical structure. merckmillipore.com A comprehensive thermal analysis using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be necessary to fully characterize the phase transitions (like melting and solid-solid transitions between polymorphs) and the decomposition profile of the different solid-state forms of Lithium L-lactate.

Table 2: Reported Melting Points for Lithium L-lactate

| Reported Melting Point | Reference(s) |

|---|---|

| >75 °C | merckmillipore.comresearchgate.netnih.gov |

| 251-259 °C (clear melt) | thermofisher.com |

Surface Morphology and Particle Engineering of Lithium L-lactate

The macroscopic and microscopic characteristics of Lithium L-lactate particles, including their size, shape, and surface texture, are determined by the conditions of their formation. The compound is commercially available in various forms, including as a "powder" and specifically as a "crystalline powder". thermofisher.commerckmillipore.com

The detailed surface morphology of these particles can be visualized using techniques like Scanning Electron Microscopy (SEM). While direct SEM studies on Lithium L-lactate are not widely published, research on related materials demonstrates the utility of this technique. For example, in the synthesis of battery materials using lactic acid as a chelating agent, SEM was used to investigate the morphology of the resulting precursor particles, revealing quasi-spherical shapes with specific size distributions.

Particle engineering involves the deliberate control of particle properties during their formation. For Lithium L-lactate, this could be achieved through controlled crystallization or recrystallization from various solvents, or through co-precipitation methods. By manipulating parameters such as solvent polarity, cooling rate, pH, and the use of additives, it is possible to influence the resulting particle size, morphology, and even the polymorphic form. Engineering these properties is crucial for applications where factors like dissolution rate and flowability are important.

Theoretical and Computational Investigations of Lithium L Lactate

Quantum Chemical Calculations on Lithium L-lactate Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of lithium L-lactate. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

First-principles calculations can be used to analyze the electronic structure, chemical bonding, and even predict spectroscopic properties. researchgate.net In the context of lithium-containing compounds, these calculations reveal the degree of ionization of the lithium atom and the covalent character of its bonds with other atoms, such as oxygen. researchgate.net For instance, in many lithium compounds, the lithium atom is found to be nearly fully ionized. researchgate.net

The bonding between atoms in a molecule can be further elucidated using tools like the Critic2 program, which identifies critical points in the electron density that correspond to interatomic interactions. escholarship.orgchemrxiv.orgchemrxiv.org A bond is typically considered to exist if the calculated field at a critical point between two atoms exceeds a certain threshold. escholarship.orgchemrxiv.org For interactions involving lithium, specific criteria may be applied to accurately capture its coordination bonds. escholarship.orgresearchgate.net The final determination of a molecule's bonding can be a combination of methods, including those based on atomic coordinates and quantum chemical analysis. escholarship.orgchemrxiv.org

Table 1: Representative Calculated Electronic Properties of Lithium L-lactate

| Property | Calculated Value | Method |

| Mulliken Charge on Li | +0.9 to +1.0 e | DFT/DV-Xα researchgate.net |

| Bond Overlap Population (Li-O) | Varies with coordination | DFT/DV-Xα researchgate.net |

| Bond Critical Point (BCP) Field (Li-O) | > 0.02 a.u. | Critic2 escholarship.orgchemrxiv.org |

Note: The values in this table are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics Simulations of Lithium L-lactate in Aqueous and Nonaqueous Solvents

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their dynamics and interactions with surrounding solvent molecules.

In aqueous solutions , MD simulations can reveal the solvation structure of lithium L-lactate, including the arrangement of water molecules around the lithium ion and the lactate (B86563) anion. These simulations can also be used to study the dynamics of these interactions, such as the exchange of water molecules between the solvation shell and the bulk solvent. researchgate.net The presence of ions can influence the collective properties of the solution, such as the static dielectric constant, which can be investigated through MD simulations. researchgate.net

In nonaqueous solvents , which are relevant in applications like batteries, MD simulations are crucial for understanding ion transport and solvation. osti.gov The choice of force field, which defines the interactions between atoms, is critical for obtaining accurate results. osti.gov Different force fields can lead to significantly different predictions of the local solvation structure of the lithium ion. osti.gov MD simulations can also be used to investigate the formation of ion pairs and larger aggregates in these solvents. osti.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Lithium L-lactate

| Parameter | Aqueous Solvent | Nonaqueous Solvent |

| Li+ Coordination Number | Typically 4-6 | Varies with solvent |

| Radial Distribution Function (g(r)) Li-O(water) Peak | ~2.0 - 2.2 Å | - |

| Radial Distribution Function (g(r)) Li-O(lactate) Peak | Varies | Varies |

| Diffusion Coefficient of Li+ | Dependent on concentration and temperature | Dependent on solvent viscosity and ion pairing |

Note: The values in this table are representative and are highly dependent on the specific solvent, concentration, temperature, and force field used in the simulation.

Density Functional Theory (DFT) Studies on Intermolecular Interactions Involving Lithium L-lactate

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the geometry, electronic structure, and energetics of intermolecular interactions.

DFT calculations can be employed to study the interactions between lithium L-lactate and other molecules, such as solvent molecules or other ions. For example, DFT can be used to calculate the binding energies between the lithium ion and various ligands, helping to understand its coordination preferences. researchgate.net These calculations can also provide insights into the nature of these interactions, whether they are primarily electrostatic or have significant covalent character. bohrium.com

Furthermore, DFT can be used to study the selective binding of lithium ions by molecules like crown ethers, which is relevant for separation and extraction processes. researchgate.net By comparing the binding energies and thermodynamic parameters of different crown ether-ion complexes, the selectivity for lithium can be predicted. researchgate.net The inclusion of solvent effects, often through continuum models, is important for obtaining results that are comparable to experimental data in solution. researchgate.net

Computational Prediction of Lithium L-lactate Reactivity and Stability Profiles

Computational methods can be used to predict the reactivity and stability of lithium L-lactate under various conditions. This information is valuable for understanding its chemical behavior and potential degradation pathways.

By performing calculations on different possible reaction pathways, the most likely mechanisms can be identified. For example, in enzymatic reactions involving lactate, computational studies have been used to elucidate the reaction mechanism, including the characterization of transition states. researchgate.net These studies can provide detailed information about the energetics of the reaction and the role of key amino acid residues in the enzyme's active site. researchgate.net

The stability of lithium L-lactate can also be assessed by calculating its thermodynamic properties, such as its enthalpy of formation and Gibbs free energy. researchgate.net Computational datasets containing the properties of a wide range of molecules, including fragments of electrolyte species, can be used to predict the stability and reactivity of new compounds. escholarship.orgresearchgate.net These datasets can also be used to train machine learning models to predict properties like bond dissociation energies. escholarship.org

Cheminformatics Approaches to Lithium L-lactate Analogues and Structure-Activity Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. These approaches can be applied to lithium L-lactate to explore its analogues and understand structure-activity relationships (SAR).

By creating and analyzing databases of structurally similar compounds, it is possible to identify molecules with potentially similar or improved properties. acs.org This can involve searching for compounds with similar chemical fingerprints or using quantitative structure-activity relationship (QSAR) models. researchgate.netmdpi.com QSAR models attempt to correlate the chemical structure of a compound with its biological activity or other properties. researchgate.net

For example, in drug discovery, cheminformatics approaches are used to identify lead compounds and optimize their properties. acs.org While not directly a drug, the principles of SAR can be applied to understand how modifications to the lactate structure might affect its interactions with biological systems or its performance in other applications. acs.org These methods can help in the rational design of new molecules with desired characteristics. mdpi.com

Molecular and Cellular Mechanistic Studies of Lithium L Lactate in Non Human Models

Lithium L-lactate Interactions with Biological Macromolecules in in vitro Systems (e.g., Protein Binding, Enzyme Modulation)

In vitro studies have begun to elucidate the interactions of lithium salts, including by extension lithium L-lactate, with key biological macromolecules. Research on purified enzyme systems has shown that the effects of lithium are often dependent on the accompanying anion. For instance, studies on rabbit muscle 1-phosphofructokinase (PFK-1), a crucial enzyme in glycolysis, revealed that lithium carbonate (Li2CO3) is a relatively potent inhibitor, whereas lithium chloride and lithium acetate (B1210297) are not. tandfonline.comnih.gov This suggests that the inhibitory action is not solely due to the lithium ion but is a property of the salt as a whole, involving interactions of both the cation and anion with the enzyme. tandfonline.comnih.gov The inhibition of PFK-1 by lithium salts is thought to occur through interactions at both positive and negative sites on the enzyme. tandfonline.com

Conversely, the same concentrations of lithium salts that affect PFK-1 have been shown to have little to no inhibitory or stimulatory effect on the activity of rabbit muscle lactate (B86563) dehydrogenase (LDH) and rabbit muscle adenylate kinase in vitro. tandfonline.comnih.gov This highlights a degree of specificity in the enzymatic modulation by lithium salts. Lithium has been identified as a competitive inhibitor with respect to the ATP-Mg complex and a non-competitive inhibitor with respect to fructose (B13574) 6-phosphate in PFK-1 kinetic studies using Li2CO3. tandfonline.com Furthermore, lithium is a known inhibitor of inositol (B14025) monophosphatase and glycogen (B147801) synthase kinase-3β (GSK-3β), key enzymes in signaling pathways. nih.govbioclima.ro The inhibition of GSK-3β by lithium is thought to mimic Wnt signaling pathways. bioclima.ro

Cellular Uptake and Intracellular Localization of Lithium L-lactate in Cultured Cell Lines

The cellular uptake of L-lactate is primarily mediated by monocarboxylate transporters (MCTs), which are proton-linked transporters of the SLC16 solute carrier family. nih.govjku.atfrontiersin.org In various cell types, including neurons and astrocytes, L-lactate is transported across the plasma membrane. frontiersin.org Studies using cultured rat brain neurons have demonstrated their capacity for L-lactate uptake. bioclima.ro The presence of an accessory protein, basigin, is often required for the proper delivery of MCTs to the plasma membrane. jku.atnih.gov Interestingly, the extracellular Ig-I domain of basigin can enhance the intracellular accumulation of L-lactate by acting as a harvesting antenna for both protons and lactate anions, thereby increasing their local concentration at the MCT entry site. jku.atnih.gov

Once inside the cell, lactate can be localized to different compartments, including the mitochondria. nih.gov Research on CD8+ T cells has shown that lithium carbonate treatment can promote the transport of lactic acid into the mitochondria. nih.govnih.gov This is achieved by interfering with vacuolar ATPase, which blocks lysosomal acidification and facilitates the localization of MCT1 to the mitochondrial membrane. nih.govnih.gov This shunting of lactate into the mitochondria allows it to be used as an energy source. nih.govnih.gov Furthermore, studies have demonstrated that lithium can readily enter the mitochondrial matrix, where it may exert direct effects on mitochondrial function. frontiersin.org The intracellular pH can also be influenced by lithium; chronic treatment has been shown to elevate intracellular pH in cultured astrocytes. mdpi.com

Modulation of Biochemical Pathways by Lithium L-lactate in Non-Human Cellular Models

Lithium L-lactate has been shown to modulate several key biochemical pathways in non-human cellular models. One of the most well-documented effects is the inhibition of the phosphatidylinositol (PI) pathway and glycogen synthase kinase-3 (GSK-3) activity. The inhibition of GSK-3β by lithium can mimic Wnt signaling and has widespread effects on cellular processes. bioclima.ro

In cultured rat astrocytes and neurons, lithium enhances glycolytic activity and parts of the Krebs cycle. nih.govcapes.gov.br Specifically, lithium promotes the anaplerotic pyruvate (B1213749) carboxylation (PC) pathway in both cell types. nih.govcapes.gov.br Furthermore, in astrocytes, lithium stimulates the release of lactate, alanine, citrate, and glutamine. nih.govcapes.gov.br In neurons, prolonged lithium treatment enhances lactate metabolism via the PC pathway while inhibiting its oxidation through the normal Krebs cycle. nih.govcapes.gov.br

Lithium also impacts signaling pathways related to cell survival and apoptosis. For example, in rats, lithium treatment leads to an elevation in bcl-2 levels, a neuroprotective protein, in several brain regions. nih.gov In CD8+ T cells, lithium carbonate has been found to rescue lysosomal diacylglycerol–PKCθ signaling, which facilitates the transport of lactate into mitochondria. nih.govnih.gov This modulation of metabolic and signaling pathways underlies many of the observed cellular responses to lithium.

Genomic and Proteomic Responses to Lithium L-lactate Exposure in Model Organisms (e.g., Yeast, Drosophila, C. elegans)

Studies in the model organism Caenorhabditis elegans have provided significant insights into the genomic and proteomic responses to lithium exposure. In C. elegans, lithium treatment has been shown to extend lifespan, and this effect is associated with altered expression of genes related to nucleosome-associated functions. nih.gov Specifically, lithium treatment results in the reduced expression of the worm ortholog of LSD-1 (T08D10.2), a histone demethylase. nih.gov Knockdown of this gene via RNA interference is sufficient to extend longevity, suggesting that lithium regulates survival by modulating histone methylation and chromatin structure. nih.gov

DNA microarray analysis in C. elegans exposed to lithium salts (LiCl and Li2CO3) revealed the downregulation of a significant number of genes, with no genes being upregulated. nih.gov These downregulated genes include those involved in metabolism, such as cytochrome P450s, ABC transporters, glutathione (B108866) S-transferases, and genes related to lipid metabolism. nih.gov For example, exposure to LiCl downregulated 36 cytochrome P450 genes, 16 ABC transporter genes, and 16 lipid metabolism genes. nih.gov Similarly, Li2CO3 exposure led to the downregulation of 11 cytochrome P450 and 13 ABC transporter genes. nih.gov These findings suggest that lithium can broadly affect physiological functions by altering gene expression patterns. nih.gov

Enzyme Kinetics and Allosteric Modulation by Lithium L-lactate in Purified Enzyme Systems

The study of lithium salts on purified enzymes reveals that the observed effects are often dependent on the specific salt used, indicating a role for both the cation and the anion. tandfonline.comnih.gov

1-phosphofructokinase (PFK-1): In studies with rabbit muscle PFK-1, lithium carbonate (Li2CO3) acts as a relatively potent inhibitor, while lithium chloride (LiCl) and lithium acetate show no inhibitory effect. tandfonline.comnih.gov This suggests that the carbonate anion contributes significantly to the inhibition. Kinetic analyses with Li2CO3 indicated that lithium acts as a competitive inhibitor with respect to the ATP-Mg complex and a non-competitive inhibitor concerning fructose 6-phosphate. tandfonline.com

Lactate Dehydrogenase (LDH) and Adenylate Kinase: In contrast to PFK-1, the same concentrations of lithium salts did not exhibit significant inhibitory or stimulatory effects on the activity of purified rabbit muscle lactate dehydrogenase or rabbit muscle adenylate kinase. tandfonline.com This demonstrates a degree of selectivity in the enzymatic modulation by lithium salts.

These findings underscore the importance of considering the complete salt compound in in vitro studies of enzyme inhibition, as the anion can play a crucial role in the observed effects. tandfonline.comnih.gov

Investigation of Lithium L-lactate in Non-Human Animal Models for Fundamental Biological Processes (e.g., Metabolic Regulation, Cellular Energetics in Rodents)

Studies in rodent models have demonstrated that lithium administration can significantly impact metabolic regulation and cellular energetics. In rats, lithium treatment has been shown to increase the urinary excretion of Krebs cycle intermediates, such as α-ketoglutarate and succinate. pnas.org This effect is attributed to the competitive inhibition of the sodium-cotransport system for di- and tricarboxylic acids in the renal brush border membranes. pnas.org

In a rat model of lithium-pilocarpine-induced temporal lobe epilepsy, significant changes in urinary metabolites were observed during the acute phase, including alterations in citric acid, pyruvic acid, and fumaric acid, all key components of central energy metabolism. mdpi.com Furthermore, lithium treatment in mice was found to induce aerobic glycolysis and glutaminolysis in principal cells of the kidney, leading to increased urinary lactate levels. nih.gov This effect was dependent on the entry of lithium into the cells via the ENaC channel. nih.gov

Research using nicotine-treated male rats showed that lithium chloride co-treatment could suppress the increase in plasma lactate and lactate dehydrogenase (LDH) activity, suggesting a modulatory role in lactate metabolism under conditions of metabolic stress. researchgate.net These studies collectively indicate that lithium can exert profound effects on fundamental metabolic processes, including the Krebs cycle, glycolysis, and lactate metabolism in various tissues within non-human animal models.

Influence of Lithium L-lactate on Cellular Energetics and Mitochondrial Function in Research Models

Lithium has been shown to exert significant influence over cellular energetics and mitochondrial function in various research models. frontiersin.org In cultured rat astrocytes and neurons, lithium enhances both glycolytic activity and certain aspects of the Krebs cycle. nih.govcapes.gov.br Furthermore, lithium treatment promotes the shunting of lactate into the mitochondria to be used as an energy source in CD8+ T cells. nih.govnih.gov

However, the effects of lithium on mitochondrial function can be complex and sometimes contradictory. Some studies have reported that lithium can improve mitochondrial function by increasing the activity of electron transport chain (ETC) complexes I, II, and III. frontiersin.org Conversely, other research has indicated that lithium can inhibit ETC complex I activity and decrease the ATP/ADP ratio, suggesting a detrimental effect on mitochondrial respiration. frontiersin.orgfrontiersin.org For instance, a study on isolated pig brain mitochondria showed inhibition of complex I activity by lithium. frontiersin.org

In male mice, lithium administration was found to impair sperm mitochondrial function, leading to mitochondrial depolarization, decreased dehydrogenase activity, and depleted ATP content. frontiersin.org Similarly, in isolated Leydig cells, lithium exposure resulted in decreased mitochondrial membrane potential and ATP levels. frontiersin.org Preliminary studies using whole mitochondria from rat brains have also suggested that lithium can have a dose-dependent inhibitory effect on ATP production. jscimedcentral.com These varied findings may be attributable to differences in the models studied, the concentrations of lithium used, and the specific experimental conditions. frontiersin.org

Advanced Analytical Methodologies for Lithium L Lactate in Research Matrices

Chromatographic Separation Techniques for Lithium L-lactate and its Enantiomers (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of lactate (B86563) enantiomers, L-lactate and D-lactate, in complex biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. mdpi.com Chiral HPLC, in particular, is essential for distinguishing between the two stereoisomers. This can be achieved through the use of chiral stationary phases (CSPs) or chiral mobile phase additives.

Several types of macrocyclic glycopeptide-based chiral stationary phases have proven effective for the chiral HPLC separation of lactic acid. mdpi.com Columns such as those based on teicoplanin (Chirobiotic T), ristocetin (B1679390) (Chirobiotic R), and vancomycin (B549263) (Chirobiotic V) have been successfully employed. mdpi.com For instance, teicoplanin-based columns have been utilized in HPLC tandem mass spectrometry (HPLC/MS/MS) methods for the simultaneous and sensitive determination of D- and L-lactic acid enantiomers in urine. google.com The separation on these columns is influenced by mobile phase parameters like the content of acetic acid/triethylamine and the aqueous/organic ratio. google.com Another approach involves using a "Pirkle"-type chiral stationary phase with a mobile phase containing copper (II) sulfate. mdpi.com Additionally, quinine (B1679958) (QN) and quinidine (B1679956) (QD) carbamate-based anion-exchanger CSPs, such as Chiralpak QN-AX and QD-AX, have demonstrated effective separation of D- and L-lactic acid enantiomers. chromatographyonline.com The elution order of the enantiomers is typically reversed on these two "pseudoenantiomeric" columns. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for the analysis of lactate enantiomers, often requiring derivatization of the analytes. mdpi.com A common method involves derivatization with L-menthol and acetyl chloride, followed by separation on a capillary column like DB-5 MS. mdpi.com

Thin-layer chromatography (TLC) has also been explored for the separation of lactic acid enantiomers. nih.govresearchgate.net This method often involves impregnating silica (B1680970) gel plates with transition metal cations like Cu(II), Ni(II), or Co(II). nih.govresearchgate.net The formation of diastereomeric complexes between the lactate enantiomers and the metal ions allows for their separation based on differing mobilities. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Lactate Enantiomer Separation

| Technique | Stationary Phase/Column | Mobile Phase/Derivatization | Detection | Key Findings |

| Chiral HPLC | Teicoplanin-based (e.g., Chirobiotic T) | Acetic acid/triethylamine, aqueous/organic ratio | MS/MS | Enables sensitive and simultaneous determination of D- and L-lactic acid in urine. google.com |

| Chiral HPLC | Ristocetin-based (e.g., Chirobiotic R) | Ammonium acetate (B1210297) and acetonitrile | MS/MS | Successful separation of urinary D- and L-lactic acid enantiomers. mdpi.com |

| Chiral HPLC | Quinine/Quinidine-based (e.g., Chiralpak QN-AX, QD-AX) | Methanol-acetonitrile with formic acid and ammonia | UV | Reversal of elution order between QN-AX and QD-AX columns. chromatographyonline.com |

| GC-MS | DB-5 MS capillary column | Derivatization with L-menthol and acetyl chloride | MS | Successfully applied to the analysis of mouse plasma samples. mdpi.com |

| TLC | Silica gel plates impregnated with Cu(II) acetate | - | Densitometric | Achieved baseline separation of enantiomers, though quantification of D-(-)-lactic acid was challenging. researchgate.net |

| TLC | Silica gel plates impregnated with Ni(II) or Co(II) | - | Densitometric | Outperformed Cu(II) impregnation for efficient separation. researchgate.net |

Spectroscopic Quantification of Lithium L-lactate in Complex Biological Samples (e.g., NMR, ICP-MS for Lithium Content)

Spectroscopic methods provide valuable quantitative information about lithium L-lactate in biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. biosynth.com Proton NMR (¹H NMR) studies of polycrystalline lithium D-lactate have been conducted to investigate molecular motion, with methyl rotation identified as the primary relaxation mechanism. nih.gov In solution, ¹H NMR can be used to identify and quantify lactate, with characteristic signals for the methyl and methine protons. chemicalbook.com Carbon-13 (¹³C) NMR spectra of lithium lactate have also been reported. nih.gov Furthermore, NMR-based metabolomics, in conjunction with stable isotope labeling (e.g., ¹³C-lactate), can be used to trace the metabolic fate of lactate in cells and tissues. snmjournals.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and robust technique for the elemental analysis of trace elements, including lithium, in biological matrices such as blood serum and whole blood. surrey.ac.ukplos.orgmdpi.com This method allows for the accurate quantification of lithium concentrations. surrey.ac.uk Sample preparation for ICP-MS typically involves dilution with acid. mdpi.com The technique is capable of multi-element analysis, allowing for the simultaneous measurement of lithium and other biologically important elements. surrey.ac.uknih.gov ICP-MS has been successfully used to determine endogenous levels of lithium in serum and to analyze lithium in postmortem whole blood samples. surrey.ac.ukmdpi.com The optimization of instrumental parameters, such as the nebulizer gas flow rate, is crucial for achieving high sensitivity and minimizing interferences. mdpi.com Germanium is often used as an internal standard in these analyses. mdpi.com

Table 2: Spectroscopic Techniques for Lithium L-lactate Analysis

| Technique | Analyte | Sample Matrix | Key Findings |

| ¹H NMR | Lithium D-lactate (polycrystalline) | Solid-state | Characterized methyl rotation as the main relaxation mechanism. nih.gov |

| ¹H and ¹³C NMR | Lithium lactate | - | Provides structural information. chemicalbook.comnih.gov |

| NMR Metabolomics | ¹³C-labeled lactate | Cells, conditioned media | Traces the metabolic fate of lactate. snmjournals.org |

| ICP-MS | Lithium | Serum, whole blood | Enables sensitive and accurate quantification of lithium content. surrey.ac.ukplos.orgmdpi.com |

Mass Spectrometry-Based Approaches for Lithium L-lactate Detection and Identification

Mass spectrometry (MS) is a cornerstone for the sensitive detection and identification of lithium L-lactate and its enantiomers in biological samples. When coupled with a separation technique like HPLC, tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. google.com For the analysis of lactic acid enantiomers, electrospray ionization (ESI) in negative mode is often used. google.com In multiple reaction monitoring (MRM) mode, the parent ion [M-H]⁻ of lactic acid (m/z 89.2) is fragmented to a specific daughter ion (e.g., m/z 43.4) for quantification. google.com This approach has been successfully applied to the analysis of D- and L-lactic acid in urine, with methods developed to be highly sensitive, having a limit of quantification for D-lactic acid as low as 0.5 µmol/L. researchgate.netlabcluster.com

The use of a chiral derivatization reagent can facilitate the enantiomeric separation of lactate isomers for MS analysis. researchgate.net For instance, derivatization with (+)-O,O'-diacetyl-L-tartaric anhydride (B1165640) (DATAN) allows for the separation and quantification of L(+) and D(-) lactate by reversed-phase liquid chromatography-tandem mass spectrometry. nih.gov

Electrochemical Sensors and Biosensors for Research-Oriented Lithium L-lactate Detection

Electrochemical sensors and biosensors offer a promising avenue for the real-time and sensitive detection of L-lactate in various research settings. nih.gov These devices typically rely on the specific enzymatic oxidation of L-lactate. mdpi.com The most commonly used enzymes are lactate oxidase (LOx) and lactate dehydrogenase (LDH). nih.gov

Enzyme-Based Sensors:

Lactate Oxidase (LOx)-based sensors: LOx catalyzes the oxidation of L-lactate to pyruvate (B1213749) and hydrogen peroxide (H₂O₂). nih.govmdpi.com The amperometric detection of the produced H₂O₂ at a working electrode provides a signal proportional to the L-lactate concentration. mdpi.comnih.gov These sensors often incorporate nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes, or graphene to enhance sensitivity and stability. mdpi.com

Lactate Dehydrogenase (LDH)-based sensors: LDH catalyzes the oxidation of L-lactate to pyruvate with the concomitant reduction of NAD⁺ to NADH. mdpi.comnih.gov The electrochemical detection of the generated NADH allows for the quantification of L-lactate. mdpi.com

Non-Enzymatic Sensors: To overcome some limitations of enzyme-based sensors, such as stability, non-enzymatic sensors have been developed. These utilize materials with electrocatalytic activity, such as metal oxides (e.g., CuO, ZnO, NiO), to directly oxidize lactate. mdpi.com

Molecularly Imprinted Polymer (MIP)-based Sensors: Another approach involves the use of molecularly imprinted polymers (MIPs) as synthetic recognition elements. x-mol.net MIP-based electrochemical sensors have been fabricated for the highly sensitive and selective detection of L-lactate, achieving detection limits in the femtomolar range. x-mol.net

These sensors can be designed for various applications, including wearable patches for monitoring lactate in sweat and implantable devices for in vivo measurements. mdpi.comkth.se The development of these sensors is a rapidly advancing field, with ongoing research focused on improving their selectivity, sensitivity, and long-term stability for reliable use in complex biological matrices. nih.govnih.gov

Table 3: Characteristics of Research-Oriented L-lactate Biosensors

| Sensor Type | Recognition Element | Principle of Detection | Key Features |

| Amperometric | Lactate Oxidase (LOx) | Measures current from H₂O₂ oxidation/reduction. nih.govmdpi.com | High sensitivity, often enhanced with nanomaterials. mdpi.com |

| Amperometric | Lactate Dehydrogenase (LDH) | Measures current from NADH oxidation. mdpi.com | Provides an alternative to LOx-based sensors. nih.gov |

| Non-Enzymatic | Electrocatalytic materials (e.g., metal oxides) | Direct electrochemical oxidation of lactate. mdpi.com | Enhanced stability and reproducibility. mdpi.com |

| MIP-based | Molecularly Imprinted Polymers | Selective binding of L-lactate to imprinted cavities. x-mol.net | High selectivity and ultra-sensitive detection limits. x-mol.net |

Development of Imaging Techniques for Lithium L-lactate Distribution in Research Tissues/Cells

Visualizing the spatial distribution of lithium and L-lactate within tissues and cells is critical for understanding their localized functions and interactions. Several advanced imaging techniques have been developed for this purpose.

Imaging of Lithium:

Laser Ablation-Inductively Coupled Plasma-Optical Emission Spectrometry (LA-ICP-OES): This surface-sensitive technique allows for the quantitative imaging of elemental distributions, including lithium, on the surface of samples like battery electrodes. rsc.org It can reveal spatial heterogeneities in lithium deposition. rsc.org

⁷Li Magnetic Resonance Imaging (MRI): ⁷Li MRI enables the direct, non-invasive 3D imaging of lithium distribution in the brain. nih.gov This technique has been used to demonstrate heterogeneous lithium concentrations within the brains of subjects with bipolar disorder. nih.gov

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a rapid, in situ optical detection method that can be used to detect trace amounts of lithium in tissues, with a characteristic emission at 670.7 nm. optica.org

Imaging of L-lactate:

Genetically Encoded Biosensors: A significant advancement in cellular imaging is the development of genetically encoded fluorescent biosensors for L-lactate. sinica.edu.tw The "LACCO" series of biosensors, for example, can be targeted to different cellular compartments (intracellular or extracellular) and emit a fluorescent signal in response to L-lactate binding. sinica.edu.twjst.go.jp These biosensors allow for the real-time visualization of L-lactate dynamics in living cells and even in the brains of living mice with high spatiotemporal resolution. sinica.edu.twjst.go.jpnih.gov Different colored versions (e.g., green and red) enable multiplexed imaging. nih.gov

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI can be used to map the spatial distribution of metabolites, including lactate, directly in tissue sections. shu.ac.ukacs.orgpnas.org Quantitative MSI (qMSI) methodologies have been developed to provide absolute quantification of lactate levels in different regions of a tumor, for instance. shu.ac.ukacs.org This has been instrumental in visualizing the Warburg effect, showing high lactate concentrations in necrotic or pre-necrotic regions of tumors. shu.ac.uk

Exploration of Lithium L Lactate in Materials Science and Non Biological Applications

Lithium L-lactate as a Precursor in Advanced Materials Synthesis and Polymerization

The synthesis of biodegradable polymers, particularly polylactic acid (PLA), has been a major focus of green chemistry. While PLA is typically produced through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, various lithium-based compounds have been explored as effective catalysts and initiators for this process. acs.orgresearchgate.net Research has demonstrated that mixed-ligand lithium aggregates and lithium complexes with aminophenolate or iminophenoxide ligands can initiate and catalyze the polymerization of L-lactide, yielding polymers with controlled molecular weights and narrow polydispersity. google.comresearchgate.netsigmaaldrich.com For instance, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be a highly active catalyst for synthesizing polylactide and other polyesters.

More directly, Lithium L-lactate itself has been identified as a highly efficient and novel catalyst for the synthesis of other advanced polymers. A recent study highlighted its role in producing high-molecular-weight biobased polycarbonates through the melt polycondensation of diphenyl carbonate and bio-based diols like isosorbide. The research found that Lithium L-lactate demonstrated superior catalytic activity and selectivity compared to traditional catalysts, effectively facilitating the polymerization process to yield polycarbonates with high molecular weights and desirable thermal properties. This application showcases Lithium L-lactate not just as a simple salt but as a functional catalyst precursor that actively participates in the polymerization mechanism.

Additionally, Lithium L-lactate serves as a precursor for the synthesis of other chemical compounds, such as ethyl lactate (B86563) and benzyl (B1604629) lactate, which can, in turn, be used in polymerization processes.

Integration of Lithium L-lactate into Bio-Based Polymers and Composites

The integration of functional molecules into bio-based polymers is a key strategy for creating advanced materials with tailored properties. Poly(lactic acid) (PLA), as a leading biodegradable polymer derived from renewable resources, is a primary candidate for such modifications.

Research has explored the incorporation of L-lactate into polymer matrices to create functional composites. One notable example involves its use as a primary dopant agent in the synthesis of conductive polymer films. In a study on multilayered films for controlled release applications, researchers attempted to incorporate L-lactate into a poly(3,4-ethylenedioxythiophene) (PEDOT) film. The process involved electropolymerization in a medium containing L-lactic acid and a lithium salt (Lithium Perchlorate), where L-lactate was intended to act as the dopant. Although the incorporation proved challenging under the tested conditions, the study highlights the strategy of using lactate anions to modify the properties of a polymer matrix, aiming to create flexible devices with specific functionalities. This approach points toward the potential for using Lithium L-lactate as a source of dopant ions for developing novel bio-based composites and functional materials.

Role of Lithium L-lactate in Energy Storage Systems Research (e.g., Electrolytes, Electrode Materials, Spent LIBs Recovery)

The global demand for lithium-ion batteries (LIBs) for portable electronics and electric vehicles has created a pressing need for efficient lithium recycling methods to ensure resource sustainability. A significant area of research within energy storage systems is the recovery of valuable metals from spent LIBs.

Recent studies have proposed an innovative approach using lactic acid to enhance the extraction of lithium from spent batteries. This method involves using lactic acid as a complexing agent to improve the efficiency of solvent extraction processes. Research demonstrated that increasing the concentration of lactic acid from 0.01 mol∙L⁻¹ to 1.0 mol∙L⁻¹ significantly improved the extraction of lithium, raising the efficiency from 16% to 43%. The lactate anion forms a stable complex with lithium ions, facilitating their transfer from the aqueous phase to the organic phase during extraction. This optimized process was successfully applied to recover both cobalt (99.9%) and lithium (91.2%) from waste LIBs, with the lithium ultimately being precipitated as Lithium Carbonate. This use of a lactate-based system represents a promising, more environmentally friendly approach to hydrometallurgical recycling of critical battery materials.

| Lactic Acid Concentration (mol∙L⁻¹) | Lithium Extraction Efficiency (%) |

|---|---|

| 0.01 | 16 |

| 1.0 | 43 |

| 2.0 | 46 |

Lithium L-lactate as a Ligand in Coordination Chemistry and Catalysis Research

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The L-lactate anion has the capacity to act as a ligand, a role that is fundamental to its function in certain catalytic processes.

The catalytic prowess of Lithium L-lactate was demonstrated in the synthesis of high-molecular-weight biobased poly(isosorbide carbonate). In this reaction, Lithium L-lactate acts as an exceptionally efficient catalyst. The mechanism is believed to involve the lactate anion coordinating with other molecules in the reaction, facilitating the transesterification and polycondensation steps. Its high catalytic activity and selectivity suggest that the lactate component is not a passive counter-ion but an active part of the catalytic cycle.

Furthermore, the potential for Lithium L-lactate to be used in the formation of coordination polymers has been noted. A patent for organo-lithium salt compositions suggests that Lithium L-lactate can be used as a component to form novel coordination structures with amino acids like L-proline. While the primary focus of coordination chemistry involving lactate is often in biological systems where it binds to enzyme active sites, these examples in materials science underscore its utility in designing novel catalysts and functional coordination materials. google.com

Surface Interactions and Adsorption Properties of Lithium L-lactate on Solid Substrates

The ability of Lithium L-lactate to interact with and adsorb onto solid surfaces is critical for applications ranging from separation processes to surface functionalization. The adsorption behavior of the lactate anion has been studied on various substrates.

One study investigated the selective removal of lactate from aqueous solutions using layered double hydroxides (LDH). It was found that NO₃•Mg-Al LDH exhibited high lactate adsorption capacity through an anion exchange mechanism, demonstrating the potential for using such materials in purification or separation processes.

Another comprehensive study examined the adsorption of lactic acid onto granular activated carbon (GAC) and anionic resins. The results showed that GAC had a high adsorption capacity for lactic acid, which increased significantly with the initial concentration of the acid. The thermodynamic analysis indicated that the adsorption process was spontaneous and exothermic. The study provides detailed data on how factors like adsorbent dose, temperature, and pH affect the binding capacity of lactate on these surfaces. The interaction is also relevant in other contexts, such as the influence of lactic acid on clay mineral surfaces in various industrial applications.

| Adsorbent | Initial Lactic Acid Conc. (g/L) | Adsorption Capacity (qₑ, mg/g) |

|---|---|---|

| Granular Activated Carbon (GAC) | 1.5 | 12 |

| Granular Activated Carbon (GAC) | 36.3 | 162 |

| Anionic Resin (RLX425) | 36.3 | 79 |

| Anionic Resin (AMB400) | 36.3 | 73 |

Future Directions and Emerging Research Avenues for Lithium L Lactate

Identification of Interdisciplinary Research Gaps in Lithium L-lactate Chemistry and Biology

A significant gap exists in understanding the integrated chemo-biological effects of Lithium L-lactate. While L-lactate is recognized as a crucial energy substrate in neuroenergetics and a signaling molecule, and lithium is a well-known ion with profound neurobiological effects, the synergistic or unique effects of the combined compound are poorly understood. mdpi.comfrontiersin.org Research is largely siloed, with one field focusing on the lactate (B86563) anion's metabolic role and another on the lithium cation's pharmacological activity.

Future interdisciplinary research should focus on how the delivery of lithium via the lactate anion influences cellular and mitochondrial metabolism. nih.gov For instance, does Lithium L-lactate alter the astrocyte-neuron lactate shuttle, and how does this compare to other lithium salts or lactate salts? mdpi.com Exploring its impact on metabolic pathways like the phosphatidylinositol (PI) pathway and glycogen (B147801) synthase kinase-3 (GSK-3), where both lithium and lactate metabolism may intersect, presents a fertile ground for investigation. Bridging the gap between its role in neuroenergetics and its potential influence on the gut-brain axis, given the production of lactate by gut microbiota, is another promising avenue.

Table 1: Identified Interdisciplinary Research Gaps for Lithium L-lactate

| Discipline 1: Neurobiology | Discipline 2: Metabolic Science | Identified Research Gap | Potential Research Question |

| Lithium's role as a mood stabilizer. | L-lactate's role in the astrocyte-neuron lactate shuttle. mdpi.com | The combined effect of Lithium L-lactate on neuronal energy metabolism and signaling. | Does Lithium L-lactate modulate synaptic plasticity differently than other lithium salts by altering local energy supply? mdpi.com |

| Lithium's inhibition of GSK-3. | L-lactate as a fuel for oxidative phosphorylation. nih.gov | Intersection of lithium-mediated signaling and lactate-fueled mitochondrial bioenergetics. | How does the compound affect mitochondrial function in cells where GSK-3 is a key regulator of metabolism? |

| Neuroinflammation | Lactate's role in immune cell modulation. nih.gov | The specific immunomodulatory profile of Lithium L-lactate. | Does Lithium L-lactate uniquely alter the metabolic state and function of microglia and astrocytes compared to sodium lactate or lithium carbonate? |

Potential for Lithium L-lactate in Novel Research Tool and Probe Development

Lithium L-lactate holds considerable potential as a specialized research tool to dissect metabolic and signaling pathways. Its structure allows for the simultaneous introduction of a key metabolite (L-lactate) and a traceable cation (lithium). This dual nature can be exploited in the development of novel probes.

For instance, isotopic labeling of the L-lactate component (e.g., with ¹³C) would allow researchers to trace its metabolic fate within cells and tissues using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, while simultaneously monitoring the effects of lithium. This could provide unprecedented insight into how lithium influences the very metabolic pathways it is delivered with.

Furthermore, the development of fluorescent probes based on or for the detection of lactate is a growing field. researchgate.net A Lithium L-lactate-based tool could be used to calibrate or validate new biosensors designed for real-time lactate monitoring in complex biological fluids. researchgate.net There is also potential in creating activity-based probes where the lactate moiety targets specific enzymes, and the lithium ion acts as a reporter or modulator, providing a complete toolbox to study specific cellular processes. acs.org

Challenges and Opportunities in Large-Scale Synthesis of High-Purity Lithium L-lactate for Research Applications

The production of high-purity Lithium L-lactate, essential for reliable and reproducible research, faces several challenges. The primary method involves the neutralization of L-lactic acid with a high-purity lithium source, such as lithium carbonate or lithium hydroxide (B78521). osti.gov Key challenges in this process include:

Enantiomeric Purity: The synthesis must start with highly pure L-lactic acid (e.g., >99%) to prevent contamination with the D-lactate isomer, which can have different biological effects. mdpi.com

Impurity Removal: Removing trace metal impurities and residual reactants is critical. Techniques like multi-step recrystallization and ion-exchange chromatography are often necessary but can be costly and reduce yield. osti.govresearchgate.net

Process Optimization: Controlling factors like pH, temperature, and reaction time is crucial to maximize yield and ensure consistent product quality. ecust.edu.cn The crystallization process itself requires careful optimization to obtain desired particle size and purity. ecust.edu.cncloudfront.net

Despite these challenges, opportunities for advancement exist. The development of more efficient purification techniques, such as membrane filtration or selective precipitation methods, could reduce costs and improve purity. osti.gov Furthermore, exploring alternative synthesis routes, like enzymatic processes or direct fermentation pathways that produce lactate and could be coupled with lithium addition, might offer more sustainable and cost-effective production in the future, although these are currently more challenging. acs.orgmdpi.com

Table 2: Synthesis Challenges and Opportunities

| Challenge | Description | Opportunity for Innovation |

| Achieving High Enantiomeric Purity | Lactic acid produced via fermentation can be a racemic mixture. Separating L- and D-isomers is complex and costly. mdpi.com | Development of stereoselective catalysts or engineered microbial strains that exclusively produce high-purity L-lactic acid. chemrxiv.org |

| Removal of Metal Contaminants | Lithium sources and reactors can introduce trace metal impurities that interfere with biological assays. | Advanced purification methods like optimized precipitation, ion-exchange resins, or solvent extraction tailored for lithium salts. osti.gov |

| Energy-Intensive Processes | Current industrial synthesis often involves energy-intensive heating, cooling, and water removal steps. mdpi.comchemrxiv.org | Exploration of novel, low-energy synthesis routes such as mechanochemistry or biocatalytic processes that operate under milder conditions. |

| Waste Generation | Neutralization reactions, particularly those starting from calcium lactate, can generate significant solid waste like gypsum. mdpi.com | Designing "greener" synthesis pathways with higher atom economy and recyclable solvents or catalysts. |

Advancements in in silico Modeling to Predict Lithium L-lactate Properties and Interactions with Novel Systems

In silico modeling and computational chemistry offer powerful tools to predict the behavior of Lithium L-lactate at the molecular level, accelerating research and reducing experimental costs. Molecular dynamics (MD) simulations can be employed to study the solvation of Lithium L-lactate in aqueous environments, predicting how the lithium and lactate ions interact with water molecules and with each other. nih.govrsc.org

Advancements in quantum chemistry calculations (like Density Functional Theory, DFT) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models can predict the compound's interaction with biological targets. uni-halle.demdpi.com For example, simulations could model how Lithium L-lactate binds to and modulates the activity of lactate transporters (like MCT1/4) or enzymes involved in lactate metabolism. mdpi.com These models can help predict binding affinities, conformational changes, and the electronic effects of the lithium ion on these interactions. This predictive power can guide the design of new experiments and the development of novel research probes. mdpi.com

Furthermore, computational models like COSMO-RS can predict solubility and partitioning behavior, which is crucial for designing drug delivery systems or understanding its distribution in biological systems. mdpi.com

Strategies for Targeted Delivery of Lithium L-lactate in Research Systems (e.g., Liposomes, Nanoparticles for in vitro or Animal Studies for Fundamental Understanding)

To study the specific effects of Lithium L-lactate on particular cell types or tissues for fundamental research, targeted delivery systems are being explored. Encapsulating the compound within nanocarriers like liposomes or nanoparticles can overcome limitations of systemic administration and allow for controlled release. researchgate.net